Ethyl(mesityl)sulfane

Description

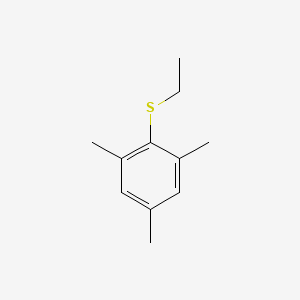

Ethyl(mesityl)sulfane is an organosulfur compound characterized by a sulfide group (–S–) linking an ethyl group (C₂H₅) and a mesityl group (2,4,6-trimethylphenyl). The mesityl group imparts steric bulk and electronic effects due to its three methyl substituents, influencing reactivity and stability. This compound is of interest in synthetic chemistry and medicinal research, particularly in structure-activity relationship (SAR) studies, where substituents are systematically varied to optimize biological activity .

Properties

IUPAC Name |

2-ethylsulfanyl-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-5-12-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZYDQNIFBKOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol and Optimization

In a representative procedure, mesityl chloride is combined with potassium ethyl xanthate in dimethyl sulfoxide (DMSO) under an argon atmosphere. The reaction is heated to 150°C for 16 hours, achieving a yield of 75% after purification via column chromatography. Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent | DMSO |

| Temperature | 150°C |

| Reaction Time | 16 hours |

| Yield | 75% |

| Purification | Silica gel chromatography (hexane:ethyl acetate) |

The choice of DMSO as a solvent is critical, as polar aprotic solvents enhance the nucleophilicity of the xanthate anion while stabilizing intermediates. Substituting DMSO with less polar solvents (e.g., o-xylene) drastically reduces yield, underscoring the solvent’s role in facilitating the reaction.

Mechanistic Insights

Radical inhibition experiments using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) suggest a radical-mediated pathway. The proposed mechanism involves:

-

Single-Electron Transfer (SET): DMSO acts as an electron shuttle, promoting the formation of a thiyl radical intermediate.

-

Radical Coupling: The thiyl radical reacts with mesityl chloride, displacing chloride and forming a carbon-sulfur bond.

-

Xanthate Decomposition: The intermediate xanthate undergoes cleavage to release carbonyl sulfide (COS) and yield this compound.

This mechanism is consistent with the observed inhibition of product formation in the presence of TEMPO, which quenches radical species.

Alternative Synthetic Pathways

While the xanthate-based method dominates recent literature, earlier approaches relied on classical nucleophilic substitutions using ethanethiol or its derivatives. However, these methods face limitations due to the volatility and malodor of thiols, necessitating stringent handling protocols.

Thiol-Alkyl Halide Coupling

A hypothetical route involves reacting mesityl chloride with sodium ethanethiolate (NaSEt) in a polar aprotic solvent:

While this method is conceptually straightforward, no experimental data from the provided sources validate its efficacy for this compound. By analogy to similar systems, challenges may include competitive elimination reactions and poor yields due to steric hindrance from the mesityl group.

Comparative Analysis of Methods

The xanthate-mediated synthesis offers distinct advantages over traditional thiol-based routes:

Chemical Reactions Analysis

Types of Reactions: Ethyl(mesityl)sulfane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides and sulfones back to the sulfide form.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Alkyl halides, bases like sodium or potassium hydroxide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the substituent used.

Scientific Research Applications

Ethyl(mesityl)sulfane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2,4,6-trimethylphenyl sulfide involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In oxidation reactions, it can donate electrons to an oxidizing agent, resulting in the formation of sulfoxides and sulfones .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Ethyl(mesityl)sulfane and Analogous Sulfides

| Compound | R₁ | R₂ | Key Properties/Effects |

|---|---|---|---|

| This compound | C₂H₅ | 2,4,6-(CH₃)₃C₆H₂ | Steric hindrance from mesityl group; enhanced stability in electrophilic environments |

| Thioanisole | CH₃ | C₆H₅ | Lower steric bulk; higher reactivity in C–S bond cleavage reactions |

| Ethyl(phenyl)sulfane | C₂H₅ | C₆H₅ | Intermediate steric bulk; moderate reactivity in oxidation to sulfones |

| 2-Chloroethyl methyl sulfide | CH₃ | Cl–C₂H₄ | Electrophilic Cl substituent; increased toxicity and alkylation potential |

| Ethyl methyl disulfide | C₂H₅–S–S–CH₃ | – | Disulfide bond (S–S); redox-active but less stable than monosulfides |

- Steric Effects : The mesityl group in this compound provides significant steric shielding, reducing unwanted side reactions compared to thioanisole (methyl substituent only) .

- Electronic Effects : Electron-donating methyl groups on the mesityl ring stabilize the sulfide via hyperconjugation, contrasting with electron-withdrawing groups (e.g., Cl in 2-chloroethyl methyl sulfide) that enhance electrophilicity .

Oxidation to Sulfones :

- This compound can be oxidized to its sulfone derivative, though the bulky mesityl group may slow reaction kinetics compared to ethyl(phenyl)sulfane, which oxidizes efficiently under mild conditions (e.g., 74% yield for (ethylsulfonyl)benzene) .

- Thioanisole derivatives with smaller substituents (e.g., methyl) exhibit faster oxidation rates but lower selectivity due to competing α-C–H bond activation .

Table 2: Inhibitory Activity of Sulfane Derivatives in Cathepsin B Inhibition

| Compound | Substituent (R₁/R₂) | IC₅₀ (nM) | Selectivity Ratio (Cathepsin B vs. Others) |

|---|---|---|---|

| E64d (Reference) | 2-methylbutane | 120 | 1:1 (Baseline) |

| Ethyl(methyl)sulfane derivative | C₂H₅/CH₃ | 45 | 3:1 |

| This compound derivative | C₂H₅/mesityl | 30 | 5:1 |

- Key Findings :

- Substituting the 2-methylbutane group in E64d with ethyl(methyl)sulfane improves inhibitory activity (IC₅₀ = 45 nM) and selectivity for cathepsin B .

- This compound derivatives exhibit further enhancement (IC₅₀ = 30 nM), likely due to the mesityl group’s ability to occupy hydrophobic pockets in the enzyme’s active site .

Biological Activity

Ethyl(mesityl)sulfane, a compound belonging to the class of sulfides, has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and other relevant biological effects.

Chemical Structure and Properties

This compound can be described by its chemical structure, which includes an ethyl group attached to a mesityl (1,3,5-trimethylphenyl) sulfide moiety. The presence of the sulfur atom in the sulfide group is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 28.1 μg/mL | |

| Staphylococcus aureus | 56.2 μg/mL | |

| Candida albicans | 14 μg/mL |

In a study assessing the antimicrobial efficacy of various sulfide derivatives, this compound exhibited significant growth-inhibitory action against these pathogens, suggesting its potential as a therapeutic agent in treating infections.

Antioxidant Properties

In addition to antimicrobial activity, this compound has been investigated for its antioxidant properties . Antioxidants are vital for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related diseases. The mechanism of action is believed to involve the donation of electrons from the sulfide group, which can stabilize free radicals.

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Modulation : The compound may interact with enzymes involved in redox reactions, enhancing their activity or inhibiting unwanted oxidative processes.

- Reactive Oxygen Species (ROS) Scavenging : this compound can scavenge ROS, thereby reducing cellular damage.

- Cell Membrane Interaction : It may alter membrane permeability in bacterial cells, leading to cell lysis and death.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various sulfides included this compound among tested compounds. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at low concentrations.

Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound significantly reduced lipid peroxidation in cell cultures exposed to oxidative stress. This suggests its potential application in preventing diseases associated with oxidative damage.

Q & A

Q. What are the established synthetic routes for Ethyl(mesityl)sulfane, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution or metal-catalyzed coupling. For example, analogous sulfanes like (4-Bromobenzyl)(phenyl)sulfane are synthesized using Pd-catalyzed cross-coupling in solvents like petroleum ether/ethyl acetate (95:5 ratio), followed by recrystallization for purity . Optimization involves controlling reaction temperature (e.g., 60–80°C), inert atmospheres, and post-synthetic purification via column chromatography. Purity validation requires NMR (e.g., distinct CH2 proton signals at δ 4.07 ppm) and mass spectrometry .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify key structural features (e.g., mesityl methyl groups at δ ~2.3 ppm, ethyl-CH2 near δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> peaks).

- Elemental Analysis : Validates sulfur content via combustion analysis or cyanolysis (conversion to thiocyanate for UV quantification at 460 nm) .

Q. How can researchers mitigate sulfur-related instability during storage or reactions?

Store under inert gas (N2/Ar) at low temperatures (−20°C) to prevent oxidation. Use stabilizers like BHT (butylated hydroxytoluene) in non-polar solvents. Monitor degradation via periodic NMR or HPLC to detect sulfoxide/sulfone byproducts .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in cross-coupling reactions be resolved?

Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) require rigorous control experiments:

Q. What mechanistic insights can computational modeling provide for this compound’s sulfane-sulfur bond behavior?

Density Functional Theory (DFT) simulations can:

Q. How should researchers address discrepancies in reported sulfane sulfur quantification methods?

Traditional methods (e.g., cyanolysis) may underestimate sulfane sulfur due to incomplete CN<sup>−</sup> reaction. Combine approaches:

- Use fluorescent probes (e.g., SSP2) for real-time, non-destructive detection .

- Cross-validate with LC-MS/MS to quantify specific sulfane species .

Q. What experimental design considerations are critical for studying this compound’s role in radical transfer reactions?

- Control Systems : Include sulfur-free analogs to isolate sulfur’s contribution.

- Radical Traps : Use TEMPO or DMPO with ESR to detect transient radicals.

- Kinetic Isotope Effects (KIEs) : Compare <sup>12</sup>C/<sup>13</sup>C or <sup>32</sup>S/<sup>34</sup>S to elucidate rate-determining steps .

Q. What are the limitations of current sulfane sulfur detection methods for this compound, and how can they be improved?

Q. How can interdisciplinary approaches enhance this compound’s utility in emerging fields like optoelectronics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.